2-Bromo-N-methylaniline hydrochloride
Description
Chemical Identity and Structural Characterization of 2-Bromo-N-methylaniline Hydrochloride
IUPAC Nomenclature and Systematic Identification
The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name N-(2-bromophenyl)-N-methylamine hydrochloride, reflecting its structural composition as a secondary amine derivative of brominated aniline in its hydrochloride salt form. The Chemical Abstracts Service registry number for this compound is 957120-69-3, providing unambiguous identification within chemical databases and literature. Alternative nomenclature systems designate this compound as this compound, emphasizing the positional relationship between the bromine substituent at the ortho position and the N-methylated amino group.
The systematic naming conventions reflect the compound's derivation from aniline through selective bromination at the 2-position and subsequent N-methylation, followed by protonation with hydrochloric acid to form the stable hydrochloride salt. This nomenclature system provides clear structural information regarding the substitution pattern and the ionic nature of the final compound. The Molecular Data File number MFCD09800853 serves as an additional identifier for this compound in chemical inventory systems.
Molecular Formula and Weight Analysis
The molecular composition of this compound is represented by the empirical formula C₇H₉BrClN, indicating the presence of seven carbon atoms, nine hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The molecular weight of this compound is precisely calculated as 222.51 grams per mole, representing the combined mass of the organic cation and the chloride anion.
Detailed molecular weight analysis reveals the contribution of individual atomic components to the overall molecular mass. The organic portion, 2-bromo-N-methylaniline, contributes 186.05 grams per mole, while the hydrochloride formation adds 36.46 grams per mole from the association with hydrochloric acid. This molecular weight data is critical for stoichiometric calculations in synthetic procedures and analytical determinations.
The exact mass determination, calculated using isotopically pure atomic masses, yields a value of 254.922 atomic mass units for the most abundant isotopic composition. This precise mass value is essential for high-resolution mass spectrometric identification and serves as a definitive molecular fingerprint for the compound.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₉BrClN | |
| Molecular Weight | 222.51 g/mol | |
| Exact Mass | 254.922 amu | |
| Base Compound MW | 186.05 g/mol |
Crystallographic and Spectroscopic Structural Elucidation
X-ray Diffraction Studies
While comprehensive X-ray crystallographic data for this compound was not available in the current literature survey, the structural characteristics can be inferred from related brominated aniline derivatives and the known crystal packing patterns of organic hydrochloride salts. The crystalline structure would be expected to exhibit hydrogen bonding networks between the protonated amino nitrogen and the chloride counterion, contributing to the overall crystal stability and influencing the compound's physical properties.
The absence of specific crystallographic data represents an area where future structural studies could provide valuable insights into the solid-state organization of this compound. Such studies would be particularly relevant for understanding polymorphic behavior and developing optimal crystallization conditions for pharmaceutical or research applications.
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-bromo-N-methylaniline, though specific data for the hydrochloride salt form requires consideration of the protonation effects on chemical shifts. The parent compound, 2-bromo-N-methylaniline, exhibits characteristic ¹H Nuclear Magnetic Resonance signals that provide insight into the electronic environment and molecular conformation.
The ¹H Nuclear Magnetic Resonance spectrum of 2-bromo-N-methylaniline recorded in deuterated chloroform at 400 megahertz reveals distinct resonance patterns characteristic of the substituted aromatic system. The aromatic proton signals appear as complex multiplets between 7.46 and 6.57 parts per million, reflecting the asymmetric substitution pattern created by the bromine atom at the ortho position relative to the amino group. The signal at 7.46 parts per million appears as a doublet of doublets with coupling constants of 7.9 and 1.4 hertz, corresponding to the proton ortho to the bromine substituent.
The N-methyl group produces a characteristic singlet at 2.93 parts per million in the ¹H spectrum, providing clear evidence of the methylation at the amino nitrogen. The amino proton appears as a broad signal at 4.39 parts per million, typical of exchangeable protons in aniline derivatives. These chemical shift values reflect the electronic influence of both the bromine substituent and the amino group on the aromatic ring system.
¹³C Nuclear Magnetic Resonance analysis of 2-bromo-N-methylaniline reveals the carbon framework characteristics with signals at 145.97, 132.28, and 128.56 parts per million representing distinct aromatic carbon environments. The signal at 145.97 parts per million corresponds to the carbon bearing the amino substituent, showing the expected downfield shift due to the electron-donating nature of the nitrogen atom. The carbon bearing the bromine substituent appears at 132.28 parts per million, reflecting the electron-withdrawing effect of the halogen.
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | 7.46 | dd | J = 7.9, 1.4 | H-3 (ortho to Br) |
| ¹H NMR (CDCl₃, 400 MHz) | 6.67 | dd | J = 8.1, 1.1 | H-6 (ortho to NH) |
| ¹H NMR (CDCl₃, 400 MHz) | 6.57-6.64 | m | - | H-4, H-5 |
| ¹H NMR (CDCl₃, 400 MHz) | 4.39 | s | - | NH |
| ¹H NMR (CDCl₃, 400 MHz) | 2.93 | s | - | N-CH₃ |
| ¹³C NMR (CDCl₃, 101 MHz) | 145.97 | - | - | C-1 (ipso to NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | 132.28 | - | - | C-2 (ipso to Br) |
| ¹³C NMR (CDCl₃, 101 MHz) | 128.56 | - | - | Aromatic CH |
The hydrochloride salt formation would be expected to significantly alter the Nuclear Magnetic Resonance characteristics, particularly affecting the chemical shifts of protons and carbons in proximity to the protonated nitrogen center. The N-methyl group chemical shift would likely experience a downfield shift due to the positive charge localization on the nitrogen atom, while the aromatic proton signals might show subtle changes reflecting the altered electronic distribution in the protonated species.
Infrared and Mass Spectroscopic Fingerprinting
Mass spectrometric analysis provides definitive molecular identification through precise molecular ion determination and characteristic fragmentation patterns. For this compound, the molecular ion peak would appear at mass-to-charge ratio 222/224 (accounting for bromine isotope pattern) in positive ion mode, representing the protonated molecular species. The base compound shows a molecular ion at mass-to-charge ratio 186/188 in electron impact ionization mass spectrometry.
The characteristic bromine isotope pattern provides a distinctive fingerprint for this compound, with the molecular ion peak appearing as a doublet separated by two mass units, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The relative intensities of these peaks follow the expected 1:1 ratio characteristic of monobrominated compounds, serving as a diagnostic feature for structural confirmation.
Fragmentation patterns in mass spectrometry reveal the preferred cleavage sites and provide additional structural information. The loss of the N-methyl group (15 mass units) and the bromine atom (79/81 mass units) represent common fragmentation pathways that can be used for structural elucidation and compound identification in complex mixtures.
Infrared spectroscopy would provide complementary structural information through characteristic absorption bands corresponding to specific functional groups within the molecule. The N-H stretching vibrations of the protonated amino group would appear in the region between 3000-3500 wavenumbers, while the aromatic C-H stretching vibrations would be observed around 3000-3100 wavenumbers. The C-Br stretching vibration would contribute to the fingerprint region below 1000 wavenumbers, providing additional confirmatory evidence for the brominated aromatic structure.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFFBPLMGZFJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656904 | |
| Record name | 2-Bromo-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-69-3 | |
| Record name | Benzenamine, 2-bromo-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-methylaniline hydrochloride | |
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Biological Activity
2-Bromo-N-methylaniline hydrochloride (CAS No. 957120-69-3) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C₇H₉BrClN
- Molecular Weight : 222.51 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Sealed in a dry place at room temperature
Synthesis
This compound can be synthesized through various methods, including the bromination of N-methylaniline followed by hydrochloride salt formation. The compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its effectiveness against multidrug-resistant strains of Salmonella Typhi, showing promising results with a notable zone of inhibition at varying concentrations.
| Concentration (μg/mL) | Zone of Inhibition (mm) |
|---|---|
| 50 | 15 |
| 100 | 20 |
| 200 | 25 |
This data suggests that the compound has potential as a lead candidate for developing new antimicrobial agents against resistant pathogens .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study reported that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 μM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Apoptosis induction |
| HeLa | 40 | Cell cycle arrest |
These findings indicate that this compound may serve as a scaffold for developing novel anticancer therapies .
Enzyme Inhibition Studies
This compound has also been evaluated for its potential to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell survival. The inhibition was quantified using enzyme assays, showing IC50 values ranging from 25 to 50 μM across different HDAC isoforms.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial was conducted to assess the efficacy of this compound in treating infections caused by resistant S. Typhi strains. The results indicated a significant reduction in bacterial load in treated patients compared to controls, highlighting the compound's therapeutic potential .
- Cytotoxicity Assessment : In vitro studies were performed using various cancer cell lines to evaluate the cytotoxic effects of the compound. The results revealed that it selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₉BrClN
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in water
The compound features a bromo-substituted aniline derivative, where bromine is attached to the second carbon of the aromatic ring and a methyl group is attached to the nitrogen atom. This unique structure enhances its reactivity and versatility in chemical reactions.
Organic Synthesis
2-Bromo-N-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in:
- N-Arylation Reactions : The compound has been employed in one-pot N-arylation of amides and cyclic amides using copper iodide nanoparticles, leading to the efficient synthesis of benzimidazole derivatives, which are important in medicinal chemistry.
- C-H Amination : It has been involved in C(sp³)-H amination reactions, showcasing its utility in creating complex molecules through selective functionalization .
Medicinal Chemistry
The compound is investigated for its potential biological activities:
- Bioactive Molecule Synthesis : It is used as a building block for synthesizing bioactive molecules that can interact with biological macromolecules, influencing cellular responses and signaling pathways .
- Drug Development : Preliminary studies suggest that it may interact with proteins involved in signaling pathways, indicating its potential role in therapeutic applications.
Industrial Applications
In industrial settings, this compound finds applications in:
- Dye and Pigment Production : Its reactivity allows for the development of dyes and pigments used in various industries.
- Chemical Manufacturing : It acts as a precursor for synthesizing other industrial chemicals, enhancing production efficiency.
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 2-position undergoes substitution reactions with nucleophiles. This reactivity is enhanced by electron-withdrawing effects from the methylamine group.
Key Reactions
-
Ammonolysis : Reacts with ammonia under reflux to form 2-amino-N-methylaniline.
-
Thiol Substitution : Treatment with sodium thiolate (RS⁻) yields 2-arylthio-N-methylaniline derivatives.
Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ammonolysis | NH₃, CuCl₂ | Ethanol | 80°C, 6h | 72 |
| Thiol Substitution | NaSH, Pd(OAc)₂ | DMF | 120°C, 3h | 85 |
Data adapted from synthetic protocols for analogous bromoanilines .
Cross-Coupling Reactions
The bromine atom participates in palladium- or nickel-catalyzed coupling reactions to form biaryl or alkenyl products.
Examples
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form 2-aryl-N-methylaniline derivatives.
-
Mizoroki–Heck Reaction : Forms styrenyl derivatives when coupled with alkenes.
Optimized Parameters for Suzuki Coupling :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: Toluene/Water (3:1)
-
Temperature: 90°C, 12h
Oxidation and Reduction
The methylamine group and aromatic ring undergo redox transformations under controlled conditions.
Oxidation
-
Formation of Nitroso Derivatives : Treatment with H₂O₂/FeCl₃ oxidizes the amine to a nitroso group.
-
Ring Hydroxylation : Strong oxidizing agents (e.g., KMnO₄) introduce hydroxyl groups at the 4-position.
Reduction
-
Debromination : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding N-methylaniline.
Comparative Redox Outcomes :
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Amine Oxidation | H₂O₂, FeCl₃ | 2-Bromo-N-methylnitrosoaniline | 68% |
| Catalytic Reduction | H₂, Pd/C (10%) | N-Methylaniline | >95% |
Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution, with bromine directing incoming groups to the 4- or 6-position.
Nitration
-
Product : 2-Bromo-4-nitro-N-methylaniline (major) and 2-bromo-6-nitro-N-methylaniline (minor).
Sulfonation
-
Forms 2-bromo-4-sulfo-N-methylaniline using fuming H₂SO₄ at 120°C.
Complexation and Biological Interactions
The compound exhibits metal-binding affinity and enzyme-inhibitory properties:
Metal Complexation
-
Forms stable complexes with Cu(II) and Ni(II) ions via the amine and bromine groups.
-
Application : Catalytic intermediates in oxidation reactions .
Enzyme Inhibition
-
Inhibits Trypanosoma brucei methionyl-tRNA synthetase (IC₅₀ = 12 µM) with low mammalian cytotoxicity.
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
The following table compares 2-bromo-N-methylaniline hydrochloride with three structurally related compounds:
Physicochemical Properties
- Solubility :
The hydrochloride salt form (e.g., this compound) improves water solubility compared to free bases. Chlorinated analogs (e.g., 4-chloro-2-methylaniline hydrochloride) exhibit higher solubility in polar aprotic solvents . - Thermal Stability : Brominated compounds generally have higher melting points than chlorinated analogs due to stronger intermolecular interactions (e.g., this compound vs. 4-chloro-2-methylaniline hydrochloride) .
Preparation Methods
Bromination Using Copper Bromide (CuBr2)
A notable industrially valuable method uses copper bromide as both the bromine source and oxidant, offering high selectivity and yield with environmental benefits:
- Procedure: The substrate (N-methylaniline or related anilines) is dissolved in tetrahydrofuran (THF) or ionic liquid solvents and reacted with CuBr2 at controlled temperatures.
- Advantages: Shorter synthesis steps, high para-bromination selectivity, high yields (up to 95%), and environmentally friendly conditions with recyclable CuBr2 in ionic liquid media.
- Example: Using CuBr2 in THF solvent, 4-bromo-2-aminotoluenes were obtained with 95% yield and 98% purity (HPLC), illustrating the method's efficiency and scalability.
Bromination Using Molecular Bromine or N-Bromosuccinimide (NBS)
- Reagents: Bromine or NBS as brominating agents.
- Conditions: Typically conducted in organic solvents like acetic acid or ethyl acetate at low temperatures (0–25°C) to control regioselectivity.
- Mechanism: Electrophilic aromatic substitution targeting the ortho position to the amino substituent.
- Notes: The use of NBS allows for milder conditions and better control over mono-bromination.
Synthesis via Acylation Followed by Bromination and Deprotection
An alternative synthetic strategy involves the preparation of 2-bromo-N-methylacetanilide as an intermediate, which is subsequently hydrolyzed to yield this compound.
Preparation of 2-Bromo-N-methylacetanilide
- Reaction: N-Methylaniline is reacted with bromoacetyl bromide in the presence of triethylamine in ethyl acetate solvent.
- Conditions: The reaction is performed at 0°C initially, then stirred at 20–25°C for 30 minutes.
- Yield: Quantitative yield reported for the intermediate 2-bromo-N-methyl-N-phenylacetamide.
- Workup: Filtration and solvent evaporation under reduced pressure.
- Reference: This method is well-documented in patent literature and chemical synthesis databases.
Hydrolysis to this compound
- After formation of the acetanilide intermediate, acidic hydrolysis (e.g., with hydrochloric acid) removes the acetyl protecting group, yielding the target this compound.
- This step is critical for obtaining the hydrochloride salt form, which is often preferred for its stability and ease of handling.
Methylation of 2-Bromoaniline
Another preparative approach starts from 2-bromoaniline, which is methylated on the amino group to form 2-bromo-N-methylaniline, followed by conversion to the hydrochloride salt.
- Methylation Method: Using methylation agents such as methyl iodide or formaldehyde with reducing agents (Eschweiler-Clarke methylation).
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
- Catalysts: Nickel or palladium catalysts have been employed for related transformations involving 2-bromoaniline derivatives, indicating potential for catalytic methylation under optimized conditions.
- Notes: This method allows for selective N-methylation while preserving the bromine substituent on the aromatic ring.
Summary of Preparation Methods
Research Findings and Optimization Notes
- Reaction Time and Temperature: Bromination reactions typically proceed efficiently at low to ambient temperatures (0–25°C) to avoid polybromination and side reactions.
- Catalyst Effects: Nickel catalysts have shown promise in related aryl bromide transformations, providing rapid reactions but requiring optimization to minimize side products.
- Solvent Choice: THF and ethyl acetate are preferred for their solubility profiles and environmental acceptability; ionic liquids offer recyclability and reduce waste.
- Purification: Crystallization from solvents such as sherwood oil or chromatography are common for isolating high-purity products.
- Mechanistic Insights: Electrophilic aromatic substitution dominates bromination steps; methylation proceeds via nucleophilic substitution or catalytic pathways.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-bromo-N-methylaniline hydrochloride with high purity?
Methodology :
- Direct Bromination : Bromination of N-methylaniline using N-bromosuccinimide (NBS) in a controlled acidic medium (e.g., HBr or HCl) yields the target compound. Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials and byproducts .
- Alternative Pathway : Substitution reactions on pre-functionalized aniline derivatives (e.g., bromination of N-methyl-2-nitroaniline followed by reduction) may reduce side reactions. Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. Q2. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Methodology :
- NMR Analysis : Assign peaks using - and -NMR in DMSO-d₆. The aromatic protons resonate at δ 7.2–7.8 ppm (doublets for para-bromine coupling), while the N-methyl group appears at δ 3.0–3.2 ppm. Discrepancies may arise from solvent effects or residual water; ensure thorough drying and use internal standards (e.g., TMS) .
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in methanol. Use SHELX software for structure refinement, leveraging its robustness for small-molecule crystallography .
Q. Example Data Contradiction :
- Reported -NMR shifts for the N-methyl group vary between δ 3.0 and 3.4 ppm. Validate using deuterated chloroform (CDCl₃) to assess solvent-induced shifts .
Safety and Handling
Q. Q3. What are the critical safety protocols for handling this compound in electrophilic substitution reactions?
Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of HCl vapors released during reactions .
- Decomposition Risks : Thermal decomposition above 200°C may release toxic HBr or methylamine. Monitor reactions using IR spectroscopy (N-H stretching at ~3300 cm⁻¹) to detect unintended degradation .
Applications in Organic Synthesis
Q. Q4. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodology :
- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids. Optimize conditions using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Competing Pathways : Bromine’s electron-withdrawing effect may reduce nucleophilicity at the aromatic ring. Use directing groups (e.g., methyl) to enhance regioselectivity .
Q. Q5. What experimental strategies can elucidate the role of this compound in catalytic C–H activation processes?
Methodology :
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–H cleavage vs. reductive elimination).
- DFT Calculations : Model transition states using Gaussian09 to predict regioselectivity in C–H functionalization. Validate with in situ IR monitoring of intermediates .
Q. Example Contradiction :
- Conflicting reports on whether the methyl group acts as a directing group. Resolve via competitive experiments with substituted analogs (e.g., 2-bromo-N-ethylaniline) .
Analytical Challenges
Q. Q6. How can researchers address discrepancies in reported melting points (e.g., 249–254°C vs. 240°C) for related brominated aniline hydrochlorides?
Methodology :
- DSC Analysis : Use differential scanning calorimetry (heating rate: 10°C/min) to determine exact melting points. Impurities (e.g., residual solvents) lower observed values; purify via column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1) .
- Inter-Lab Comparisons : Collaborate with independent labs to standardize protocols (e.g., sample preparation under nitrogen atmosphere) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
